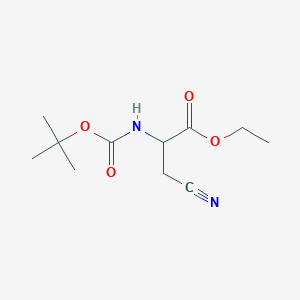

Ethyl 2-(Boc-amino)-3-cyanopropanoate

Description

Contextualization within the Field of Amino Acid Derivative Chemistry

Amino acid derivatives are fundamental components in the fields of medicinal chemistry, biochemistry, and materials science. The modification of natural amino acids by protecting functional groups or introducing new ones creates building blocks with tailored properties. Ethyl 2-(Boc-amino)-3-cyanopropanoate is a prime example of such a derivative. It belongs to the class of N-protected amino acid esters, which are central to peptide synthesis and the creation of peptidomimetics. nbinno.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the selective deprotection of the α-amino group without disturbing other sensitive functionalities within a molecule. rsc.org The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic applications. nbinno.comnih.gov By masking the nucleophilicity of the amino group, the Boc group directs reactivity, preventing unwanted side reactions and enabling the sequential, controlled formation of peptide bonds.

Strategic Importance of α-Amino Esters and β-Cyano Functionalities in Synthetic Design

The molecular architecture of this compound is defined by two key functional groups whose strategic importance is well-established in synthetic design: the α-amino ester and the β-cyano group.

α-Amino Esters: These moieties are precursors to a vast array of non-canonical amino acids, which are incorporated into peptides to enhance their stability, bioactivity, and conformational properties. nih.gov The ester functionality itself is a versatile handle for various chemical transformations.

Hydrolysis: The ethyl ester can be saponified to the corresponding carboxylic acid, a key step in peptide coupling reactions.

Reduction: It can be reduced to a primary alcohol, yielding a β-amino alcohol, another important class of chiral building blocks. researchgate.net

Amination: Reaction with amines can produce the corresponding amides.

Recent advances have focused on the direct and enantioselective synthesis of α-amino esters, for instance, through biocatalytic nitrene C-H insertion into inexpensive carboxylic acid esters. nih.govnih.gov

β-Cyano Functionalities: The cyano (nitrile) group is a valuable synthetic precursor due to its ability to be converted into several other functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a derivative of aspartic acid.

Reduction: Catalytic hydrogenation of the nitrile group provides a primary amine, leading to the formation of α,β-diaminopropionic acid derivatives.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

The synthesis of molecules containing a β-cyano group, such as β-cyano-L-alanine, highlights the utility of this functionality in creating modified amino acids. acs.org The combination of these two functionalities in one molecule provides a powerful tool for synthetic chemists to generate molecular diversity.

| Functional Group | Potential Transformations | Resulting Moiety |

| α-Amino Ester | Hydrolysis | α-Amino Acid |

| Reduction | β-Amino Alcohol | |

| Amination | α-Amino Amide | |

| β-Cyano Group | Hydrolysis | Carboxylic Acid |

| Reduction | Primary Amine | |

| Cycloaddition | Heterocyclic Ring |

Overview of the Synthetic Utility and Significance of this compound as a Building Block

This compound is a highly functionalized and synthetically useful building block. Its significance lies in its capacity to serve as a versatile intermediate for the synthesis of a wide range of target molecules. The orthogonal nature of its functional groups—the acid-labile Boc group, the base-labile ethyl ester, and the transformable cyano group—allows for a high degree of control in synthetic planning.

This compound is a direct precursor to N-Boc-β-cyano-L-alanine (if the starting material is chiral), a non-proteinogenic amino acid. nih.gov The manipulation of the cyano and ester groups can lead to the synthesis of various aspartic acid analogues and α,β-diaminopropionic acid derivatives. These unusual amino acids are of significant interest in drug discovery for their ability to impart unique structural and functional properties to peptides and other bioactive molecules. For example, the incorporation of such residues can increase resistance to enzymatic degradation or modulate receptor binding affinity.

Scope of Research Endeavors Related to Chiral α-Amino Nitriles and Analogues

Chiral α-amino nitriles are crucial intermediates in the synthesis of enantiomerically pure α-amino acids. mdpi.com A significant body of research is dedicated to their asymmetric synthesis, with the Strecker reaction being one of the most direct and versatile methods. acs.orgorganic-chemistry.org This reaction involves the three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. mdpi.com The development of catalytic, enantioselective versions of the Strecker reaction using chiral catalysts has been a major focus, enabling the production of α-amino nitriles with high enantiomeric excess. mdpi.comoup.com

Research in this area continues to expand, exploring new catalytic systems and methodologies. acs.orgnih.gov For instance, recent studies have demonstrated the self-replication of chiral α-amino acids in Strecker-type synthesis, where the amino acid product can induce the formation of its own chiral intermediate α-aminonitrile. oup.com The development of methods for the synthesis of more complex structures, such as chiral α,α-dialkyl aminonitriles, which are not easily accessible through traditional Strecker reactions, is also an active area of investigation. acs.org These research endeavors underscore the continued importance of chiral α-amino nitriles and their analogues as fundamental building blocks in asymmetric synthesis. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECAWBJDDMXAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Boc Amino 3 Cyanopropanoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Ethyl 2-(Boc-amino)-3-cyanopropanoate identifies several logical bond disconnections to simplify the target molecule into readily available starting materials. The most prominent disconnection is based on the Strecker synthesis, a classic method for forming α-amino nitriles. researchgate.netorganic-chemistry.org

Primary Disconnection (Cα-CN and Cα-N): The most logical disconnection breaks the bonds to the chiral alpha-carbon. This involves severing the carbon-cyanide bond and the carbon-nitrogen bond. This three-component disconnection approach leads back to three precursor types:

An electrophilic carbonyl component, in this case, ethyl glyoxylate.

An amine source, which would be a protected amine like tert-butyl carbamate.

A cyanide source, such as hydrogen cyanide (HCN) or one of its salts (e.g., KCN, NaCN) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netmasterorganicchemistry.com

This retrosynthetic pathway suggests a convergent synthesis where three simple components are combined, often in a one-pot reaction, to construct the core of the target molecule.

Classical Synthetic Approaches to α-Amino Nitrile Esters

The synthesis of α-amino nitrile esters has historically relied on methods that are robust and well-documented in chemical literature.

The Strecker synthesis is a cornerstone for the preparation of α-aminonitriles. organic-chemistry.orgmasterorganicchemistry.com The classical reaction involves the one-pot, three-component reaction of an aldehyde or ketone, an amine, and a cyanide source. researchgate.net For the synthesis of this compound, this would involve the reaction of ethyl glyoxylate, a source of ammonia (like ammonium (B1175870) chloride), and a cyanide salt. The resulting α-amino nitrile can then be protected with a Boc group.

Alternatively, a modified Strecker reaction can be employed using a pre-formed N-Boc protected imine. The key steps in this approach are:

Imine Formation: Condensation of an amine with a carbonyl compound. In this context, a protected amine would react with an aldehyde.

Cyanide Addition: Nucleophilic addition of a cyanide ion to the imine carbon to form the α-amino nitrile. masterorganicchemistry.commasterorganicchemistry.com

The use of various cyanide sources and catalysts has led to numerous modifications of the Strecker reaction. For instance, trimethylsilyl cyanide (TMSCN) is often used as a less hazardous alternative to HCN gas. researchgate.net Catalysts, including Lewis acids, can be employed to activate the imine towards nucleophilic attack.

Table 1: Comparison of Strecker-Type Reaction Parameters

| Parameter | Classical Strecker | Modified Strecker Variants |

|---|---|---|

| Carbonyl Source | Aldehyde / Ketone | Aldehyde / Ketone |

| Amine Source | Ammonia / NH4Cl | Primary / Secondary Amines |

| Cyanide Source | HCN, KCN, NaCN | Trimethylsilyl cyanide (TMSCN) |

| Key Intermediate | Imine (formed in situ) | Pre-formed or in situ generated imine |

| Catalysis | Often acid-promoted organic-chemistry.org | Lewis acids, organocatalysts |

Alternative One-Pot and Multistep Syntheses

Beyond the direct Strecker approach, both one-pot and sequential multistep syntheses are viable strategies for obtaining this compound.

One-Pot Syntheses: Multicomponent reactions (MCRs) are highly efficient as they combine several steps into a single operation, reducing waste and saving time. semanticscholar.org A one-pot synthesis for the target molecule could involve mixing ethyl glyoxylate, tert-butyl carbamate, and a cyanide source under optimized conditions, potentially with a suitable catalyst to drive the reaction to completion. researchgate.net The efficiency of such one-pot procedures often relies on the careful selection of solvents and catalysts to ensure all reaction steps proceed in high yield. semanticscholar.org

Multistep Syntheses: A multistep approach offers greater control over each transformation. A plausible sequence could start from ethyl cyanoacetate. researchgate.net For instance:

Halogenation: α-Bromination of a suitable precursor like N-Boc protected ethyl glycinate.

Cyanation: Nucleophilic substitution of the α-bromo ester with a cyanide salt (e.g., NaCN or KCN) to introduce the nitrile functionality.

This two-step process allows for the purification of the intermediate α-bromo species, potentially leading to a purer final product, although it is less atom-economical than a one-pot approach.

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is crucial in the synthesis of multifunctional molecules like this compound.

Chemoselectivity: The synthetic strategy must selectively form the α-amino nitrile without undesired reactions at the ester or the Boc-protecting group. For example, during the cyanation step, conditions must be controlled to prevent hydrolysis of the ethyl ester or cleavage of the acid-labile Boc group. The choice of a mild cyanide source and careful pH control are critical. Modern catalytic methods, such as those involving transition metals, can offer high chemoselectivity. rsc.org

Regioselectivity: The addition of the cyanide and amino groups must occur specifically at the α-carbon. In a Strecker-type synthesis starting from ethyl glyoxylate, this regioselectivity is inherently controlled by the reactivity of the aldehyde carbonyl group. In multistep syntheses, the regioselectivity is determined by the specific position that is activated for substitution, for example, via α-halogenation of an amino ester precursor. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: Both acid and base catalysts can influence the rate and yield of imine formation and cyanide addition. Lewis acids like TiCl₄ or organocatalysts can be screened for optimal performance.

Solvent Effects: The polarity of the solvent can significantly impact the reaction. A range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., dichloromethane (B109758), acetonitrile) should be investigated. researchgate.net

Temperature and Time: These parameters are often interdependent. Initial trials may be conducted at room temperature, with adjustments made to optimize the reaction rate while minimizing side product formation.

Non-conventional Energy Sources: Techniques like microwave irradiation have been shown to accelerate reaction times and improve yields in many organic syntheses, including one-pot preparations of cyanated heterocycles. semanticscholar.orgscielo.org.mx

Table 2: Parameters for Synthesis Optimization

| Parameter | Variable | Potential Impact on Reaction |

|---|---|---|

| Catalyst | Lewis Acids, Brønsted Acids, Organocatalysts | Increased reaction rate, improved selectivity |

| Solvent | Ethanol, Methanol (B129727), DCM, Acetonitrile, Water | Solubility of reactants, reaction rate, pathway |

| Temperature | -10°C to reflux | Reaction kinetics, side product formation |

| Cyanide Source | KCN, NaCN, TMSCN | Reactivity, safety, and workup procedure |

| Reaction Time | 1 to 24 hours | Conversion of starting materials, yield |

| Energy Source | Conventional heating, Microwave irradiation | Reaction time, energy efficiency |

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Atom Economy: One-pot, three-component Strecker-type reactions are inherently more atom-economical than multistep routes that involve the formation and isolation of intermediates.

Use of Safer Solvents and Reagents: Replacing hazardous reagents like HCN gas with safer alternatives such as TMSCN or KCN/NaCN in a well-controlled system is a key consideration. The use of greener solvents like water or ethanol, or even performing the reaction under solvent-free conditions, is highly desirable. nih.govclockss.org

Catalysis: Employing catalytic rather than stoichiometric reagents minimizes waste. The development of recyclable catalysts further enhances the sustainability of the process.

Reduction of Derivatives: The eighth principle of green chemistry advocates for minimizing the use of protecting groups. skpharmteco.com While the Boc group is essential for many subsequent transformations, synthetic routes that avoid protection/deprotection steps would be considered greener. However, the chemoselectivity offered by the Boc group often justifies its use. The ideal green synthesis would incorporate the required functionality without the need for such temporary modifications. skpharmteco.com

Energy Efficiency: Using methods like microwave-assisted synthesis can reduce energy consumption and significantly shorten reaction times. nih.gov

By integrating these principles, more sustainable and efficient synthetic routes to this compound can be developed.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl glyoxylate |

| tert-butyl carbamate |

| Hydrogen cyanide |

| Potassium cyanide |

| Sodium cyanide |

| Trimethylsilyl cyanide |

| N-Boc protected ethyl glycinate |

| Titanium tetrachloride |

| Ethanol |

| Dichloromethane |

Chemical Transformations and Reactivity Profile of Ethyl 2 Boc Amino 3 Cyanopropanoate

Reactions Involving the Nitrile Moiety

The cyano group (C≡N) is a versatile functional group characterized by its electrophilic carbon atom and its ability to undergo a variety of transformations, including hydrolysis, reduction, nucleophilic additions, and participation in cyclization reactions.

The hydrolysis of the nitrile group in Ethyl 2-(Boc-amino)-3-cyanopropanoate can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.ukrsc.org The reaction proceeds in a stepwise manner, initially yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. ebsco.comlumenlearning.com

Under controlled, milder acidic conditions, it is possible to stop the reaction at the amide stage. chemistrysteps.com For instance, treatment with a mineral acid like HCl at moderate temperatures can convert the nitrile to Ethyl 2-(Boc-amino)-3-carbamoylpropanoate. libretexts.org

More vigorous hydrolysis, achieved by heating under reflux with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), will lead to the complete conversion of the nitrile to a carboxylic acid functionality. chemguide.co.uklibretexts.org Acidic hydrolysis yields the dicarboxylic acid monoester, known as N-Boc-L-aspartic acid β-ethyl ester, along with an ammonium (B1175870) salt. rsc.org Alkaline hydrolysis initially produces the corresponding carboxylate salt, which upon acidic workup, provides the same final product. chemguide.co.uk

| Reaction | Reagents and Conditions | Major Product |

| Partial Hydrolysis | Mild H₂O, H⁺ (e.g., HCl at 40°C) | Ethyl 2-(Boc-amino)-3-carbamoylpropanoate |

| Complete Acidic Hydrolysis | H₂O, H⁺ (e.g., aq. HCl), heat | Ethyl 3-carboxy-2-(Boc-amino)propanoate |

| Complete Basic Hydrolysis | 1. aq. NaOH, heat; 2. H₃O⁺ | Ethyl 3-carboxy-2-(Boc-amino)propanoate |

The nitrile group can be readily reduced to a primary amine, providing a route to diamino acid derivatives. This transformation adds a methylene (B1212753) group between the original carbon and the new amino group (-C≡N → -CH₂-NH₂).

Powerful hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF, are highly effective for this conversion. ebsco.com The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon, ultimately forming the primary amine after an aqueous workup.

Alternatively, catalytic hydrogenation offers a milder method for nitrile reduction. Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), used under an atmosphere of hydrogen gas (H₂). The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields of the desired diamine product, Ethyl 2-(Boc-amino)-4-aminobutanoate.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0°C to reflux; 2. H₂O workup | Ethyl 2-(Boc-amino)-4-aminobutanoate |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, pressure, heat | Ethyl 2-(Boc-amino)-4-aminobutanoate |

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). This reaction provides an effective method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolytic workup. libretexts.org

The reaction begins with the addition of the organometallic reagent across the carbon-nitrogen triple bond to form a stable intermediate imine anion-magnesium salt. This intermediate is then hydrolyzed with aqueous acid, which converts the imine into a ketone. rsc.org For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield Ethyl 2-(Boc-amino)-4-oxopentanoate after the acidic workup.

| Nucleophile (R-MgX) | Intermediate | Final Product (after hydrolysis) |

| Methylmagnesium bromide | Imine-magnesium salt | Ethyl 2-(Boc-amino)-4-oxopentanoate |

| Phenylmagnesium bromide | Imine-magnesium salt | Ethyl 2-(Boc-amino)-3-benzoylpropanoate |

The nitrile moiety in this compound can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic compounds. tubitak.gov.tr These reactions often involve the activation of the nitrile group by an acid, base, or metal catalyst, followed by an attack from a nucleophile present in the same or another molecule. rsc.orgnih.gov

For instance, cyanoacetamides and related structures are well-known precursors for the synthesis of pyridines, pyrazoles, and other heterocycles. tubitak.gov.trekb.eg While the Boc-protected amine is not nucleophilic, deprotection would unmask a primary amine. If the molecule were modified to contain another nucleophilic center, or if it were reacted with a suitable bifunctional reagent, the nitrile could act as an electrophile to close a ring. For example, intramolecular cyclization of related β-ketonitriles under basic conditions can lead to the formation of new carbocyclic rings. mdpi.com The specific pathways and resulting products depend heavily on the reaction partners and conditions employed. rsc.org

Reactions at the Ester Group

The ethyl ester functionality is another reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions.

Hydrolysis of the ethyl ester converts it to a carboxylic acid. This reaction can be catalyzed by either acid or base (saponification). A significant challenge in the hydrolysis of this compound is the acid-lability of the Boc protecting group. nih.gov Strong acidic conditions (e.g., refluxing HCl) used for ester hydrolysis would also cleave the Boc group. organic-chemistry.org Similarly, standard basic hydrolysis (saponification) with NaOH followed by acidification could potentially affect the stereocenter at the α-carbon. Therefore, selective hydrolysis requires mild conditions. Methods have been developed for the saponification of amino esters while preserving base-labile protecting groups like Fmoc, and similar strategies using mild bases like lithium hydroxide (B78521) (LiOH) at controlled temperatures could potentially be applied here. nih.gov Lewis acids such as ZnBr₂ have also been explored for the selective cleavage of tert-butyl esters in the presence of Boc groups, highlighting the nuanced reactivity of such protected amino esters. acs.org

Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. For example, heating the compound in methanol (B129727) with a catalytic amount of acid would lead to the formation of the corresponding methyl ester, Mthis compound.

Aminolysis is the reaction of the ester with an amine to form an amide. This reaction typically requires heating or catalysis and proceeds by nucleophilic attack of the amine on the ester carbonyl group. Reacting this compound with an amine, such as benzylamine, would yield N-benzyl-2-(Boc-amino)-3-cyanopropanamide.

| Reaction | Reagents | Product |

| Hydrolysis (Saponification) | 1. LiOH or NaOH (aq.); 2. H₃O⁺ | N-Boc-3-cyanoalanine |

| Transesterification | CH₃OH, H⁺ or base catalyst, heat | Mthis compound |

| Aminolysis | Benzylamine (C₆H₅CH₂NH₂), heat | N-benzyl-2-(Boc-amino)-3-cyanopropanamide |

Reduction to Alcohols

The ethyl ester functionality of this compound can be selectively reduced to a primary alcohol, yielding the corresponding β-amino alcohol. This transformation is typically achieved using hydride-based reducing agents. A common method involves the formation of a reactive mixed-anhydride from the protected amino acid, which is then reduced with sodium borohydride (B1222165) in water at room temperature. core.ac.uk This approach has been shown to provide satisfactory yields with minimal racemization. core.ac.uk

Alternative methods for the reduction of N-protected amino acid esters to amino alcohols have been explored, including the use of Di-isobutyl aluminum hydride (Dibal-H) in dry toluene (B28343) at low temperatures. core.ac.uk However, this can sometimes lead to the formation of the amino aldehyde as a byproduct and may not proceed to completion. core.ac.uk The use of excess sodium borohydride in alcohol-water mixtures has also been investigated, though prolonged reaction times and elevated temperatures can increase the risk of racemization. core.ac.uk

Table 1: Methodologies for the Reduction of N-Protected Amino Acid Esters to Alcohols

| Reagent(s) | Solvent(s) | Temperature | Observations |

|---|

Transformations of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) protecting group on the amine is a key feature of the molecule, allowing for controlled reactions at other sites. Its removal and subsequent functionalization of the resulting free amine are crucial steps in many synthetic pathways.

Deprotection Methodologies

The Boc group is known for its sensitivity to acidic conditions, which allows for its selective removal in the presence of other functional groups. acsgcipr.org A variety of acidic reagents can be employed for this purpose. semanticscholar.org

Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2) or hydrogen chloride (HCl) in ethyl acetate (B1210297) are commonly used. semanticscholar.org Other acidic conditions include sulfuric acid in tert-butyl acetate, p-toluenesulfonic acid (TsOH), and methanesulfonic acid (MsOH). semanticscholar.org Lewis acids like boron trifluoride etherate (BF3·OEt2), trimethylsilyl (B98337) iodide (TMSI), and tin(IV) chloride (SnCl4) are also effective. semanticscholar.org

It is important to consider that acidic deprotection generates a tert-butyl cation, which can lead to the formation of byproducts through alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers are often added to the reaction mixture. organic-chemistry.org More environmentally benign methods, such as using aqueous phosphoric acid or catalyst-free water-mediated deprotection at elevated temperatures, have also been developed. semanticscholar.orgorganic-chemistry.org

Table 2: Common Reagents for Boc Deprotection

| Reagent Class | Specific Examples | Common Solvents |

|---|---|---|

| Strong Acids | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) | Dichloromethane, Ethyl acetate, Dioxane semanticscholar.orgreddit.com |

| Lewis Acids | Boron trifluoride etherate (BF3·OEt2), Aluminum chloride (AlCl3), Zinc bromide (ZnBr2) | Dichloromethane semanticscholar.orgorganic-chemistry.org |

| Alternative Methods | Aqueous phosphoric acid, Hot water (catalyst-free) | Tetrahydrofuran, Water semanticscholar.orgorganic-chemistry.org |

Further Functionalization of the Amine

Once the Boc group is removed, the resulting primary amine is available for a wide range of functionalization reactions. These modifications are essential for building more complex molecular architectures. Common transformations include acylation, alkylation, and sulfonylation. For instance, the deprotected amine can be acylated using acid chlorides or anhydrides to form amides. Alkylation reactions, using alkyl halides, can introduce new carbon substituents. The amine can also be reacted with sulfonyl chlorides to yield sulfonamides. These subsequent functionalizations open up pathways to a broad spectrum of derivatives with potential applications in various fields of chemical research.

Reactions at the α-Chiral Center

The α-carbon of this compound is a chiral center and possesses an acidic proton, making it susceptible to enolization and subsequent reactions.

Enolization and Reactions at the α-Carbon

The hydrogen atom on the α-carbon, situated between the ester and cyano groups, is acidic and can be removed by a base to form an enolate. This enolate is a nucleophile and can participate in various carbon-carbon bond-forming reactions. youtube.com For example, it can undergo alkylation with alkyl halides, allowing for the introduction of diverse substituents at the α-position. It can also participate in aldol-type reactions with aldehydes or ketones. youtube.com The formation of the enolate can, however, lead to racemization at the chiral center if the stereochemistry is not carefully controlled. youtube.com

Base-Mediated Transformations

The use of a base can initiate several transformations involving the α-carbon. In the presence of a strong base, prolonged reaction times can lead to intramolecular cyclization reactions, particularly if other reactive functional groups are present in the molecule. researchgate.net For instance, reactions involving the cyano group and the ester or other functionalities can lead to the formation of heterocyclic structures. The choice of base, whether a weak base like triethylamine (B128534) or a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can influence the reaction pathway and the resulting products. researchgate.net

Intermolecular and Intramolecular Reaction Pathways

The strategic positioning of the amino, cyano, and ester groups in this compound facilitates a variety of cyclization and condensation reactions. These transformations are pivotal in the synthesis of complex molecular architectures, including various heterocyclic scaffolds that are of significant interest in medicinal and materials chemistry.

One of the notable intermolecular reactions of this compound is its cyclocondensation with hydrazine (B178648) hydrate (B1144303) to form substituted pyrazole (B372694) derivatives. This reaction proceeds through an initial nucleophilic attack of hydrazine on the nitrile group, followed by an intramolecular cyclization involving the ester functionality. The resulting product is a highly functionalized pyrazole ring, a common motif in many biologically active compounds.

For instance, the reaction of this compound with hydrazine hydrate in an ethanolic solution under reflux conditions can be hypothesized to yield 3-amino-4-(tert-butoxycarbonylamino)-4,5-dihydro-1H-pyrazol-5-one. This transformation is analogous to the well-established synthesis of aminopyrazoles from β-cyanopropionate derivatives. The reaction likely proceeds through the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests potential pathways. For example, under acidic or basic conditions, intramolecular reactions could be induced. Acid-catalyzed hydrolysis of the Boc-protecting group followed by intramolecular aminolysis of the ester could potentially lead to the formation of a piperazine-2,5-dione derivative, although this would require the dimerization of the deprotected amino ester. Alternatively, activation of the nitrile group could facilitate an intramolecular attack by the protected amino group, although this is less common.

The reactivity of related β-cyano esters with hydrazine hydrate has been shown to produce various heterocyclic systems, including pyridazinone derivatives, highlighting the potential for this compound to serve as a precursor to a wide array of heterocyclic structures. The specific outcome of these reactions is highly dependent on the reaction conditions, such as temperature, solvent, and the stoichiometry of the reactants.

Below is a table summarizing a potential reaction of this compound based on the reactivity of analogous compounds.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| This compound | Hydrazine hydrate | Ethanol | Reflux | 3-amino-4-(tert-butoxycarbonylamino)-4,5-dihydro-1H-pyrazol-5-one | Not Reported |

Further research into the specific reaction pathways of this compound is warranted to fully explore its synthetic utility and to develop novel routes to valuable chemical entities.

Applications in Advanced Organic Synthesis

Utilization as a Precursor for Non-Proteinogenic α-Amino Acids

Non-proteinogenic α-amino acids, which are not found in the canonical genetic code, are of significant interest in medicinal chemistry and chemical biology due to their ability to impart unique structural and functional properties to peptides and other bioactive molecules. Ethyl 2-(Boc-amino)-3-cyanopropanoate serves as a valuable precursor for the synthesis of these specialized amino acids. The presence of the cyano group allows for a variety of chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or reaction with organometallic reagents to introduce diverse side chains.

The general strategy involves the manipulation of the cyano group to construct the desired amino acid side chain, followed by hydrolysis of the ethyl ester and deprotection of the Boc-group to yield the free amino acid. For instance, reduction of the nitrile functionality can lead to the formation of diamino acids, which are important components of various natural products and peptidomimetics. Furthermore, the α-carbon can be stereoselectively functionalized prior to or after the transformation of the cyano group, enabling the synthesis of enantiomerically pure non-proteinogenic α-amino acids.

Role in the Synthesis of Heterocyclic Scaffolds

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

The synthesis of substituted pyrrolidines and piperidines can be achieved through intramolecular cyclization strategies starting from this compound. One common approach involves the reduction of the nitrile to an amine, followed by intramolecular cyclization with the ester functionality, often after appropriate modification of the carbon backbone. For example, reductive cyclization of related β-aminonitriles is a known strategy for the formation of piperidine rings. While direct examples starting from the title compound are not extensively documented in readily available literature, the functional group arrangement is amenable to such transformations.

Imidazole (B134444) and Pyridine (B92270) Analogues

The construction of imidazole and pyridine rings can be envisioned through reactions involving the cyano and ester functionalities of this compound. For instance, the reaction of the cyano group with suitable dinucleophiles is a common method for imidazole synthesis. Similarly, multi-component reactions involving β-cyano esters are widely used for the synthesis of highly substituted pyridine derivatives. These established synthetic methodologies suggest the potential of this compound as a precursor to these important heterocyclic systems, although specific examples are not prevalent in the current literature.

Fused Ring Systems

The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems. The reactive nitrile and ester groups can participate in tandem or multi-component reactions to construct bicyclic or polycyclic frameworks. For example, the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles, or related condensation reactions could be employed after further functionalization of the starting material to access fused ring systems.

Application in Peptidomimetic and Oligomer Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound can serve as a key building block for the synthesis of peptidomimetics and other folded oligomers, often referred to as foldamers.

The ability to introduce diverse functionalities through the cyano group allows for the creation of unnatural amino acid residues that can be incorporated into peptide chains to induce specific secondary structures or to act as probes of biological interactions. The Boc-protected amine and the ethyl ester are standard functionalities for solid-phase peptide synthesis, facilitating the integration of residues derived from this precursor into growing oligomer chains.

Contributions to the Construction of Complex Natural Products and Analogues

The synthesis of complex natural products often requires chiral building blocks with multiple functional groups that allow for the stereoselective construction of intricate molecular architectures. While direct applications of this compound in the total synthesis of specific natural products are not widely reported, its potential as a versatile starting material is evident.

The combination of a protected amino group, an ester, and a reactive nitrile in a single, small molecule provides a powerful tool for synthetic chemists. This trifunctionalized scaffold can be elaborated in a stepwise and controlled manner to generate key intermediates for the synthesis of alkaloids, macrolides, and other classes of bioactive natural products. The development of synthetic routes that utilize this building block could offer more efficient and convergent approaches to these challenging targets.

Design and Synthesis of Advanced Synthetic Intermediates

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for a variety of advanced synthetic intermediates. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amino functionality, allowing for selective transformations at other sites of the molecule. The ethyl ester and cyano groups, in turn, serve as handles for a wide array of chemical manipulations, including hydrolysis, reduction, and participation in cyclization reactions.

Synthesis of Chiral β-Amino Acids and Derivatives

One of the prominent applications of this compound is in the synthesis of non-proteinogenic β-amino acids. These compounds are of significant interest in medicinal chemistry due to their ability to impart unique conformational constraints on peptides, leading to enhanced biological activity and stability. The synthesis of these valuable building blocks often involves the manipulation of the cyano and ester functionalities of the parent molecule.

For instance, the cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which, following the deprotection of the Boc group, results in a β-amino dicarboxylic acid. Alternatively, the nitrile can be selectively reduced to a primary amine, furnishing a β,γ-diamino acid derivative. These transformations provide access to a diverse range of chiral building blocks that are crucial for the development of novel therapeutic agents. The versatility of such synthons is underscored by their role in constructing peptidomimetics and other biologically active molecules.

Construction of Heterocyclic Scaffolds

The reactivity of the cyano and amino groups in this compound also lends itself to the synthesis of various heterocyclic systems. These scaffolds are prevalent in a vast number of pharmaceuticals and agrochemicals. Through carefully designed reaction sequences, the compound can be induced to undergo intramolecular or intermolecular cyclization reactions to form substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles.

For example, condensation reactions involving the active methylene (B1212753) group adjacent to the cyano and ester functions can be employed to construct polysubstituted pyridine rings. The Boc-protected amino group can either be retained in the final product or strategically deprotected to participate in the cyclization process. The ability to generate complex heterocyclic structures from a relatively simple and accessible starting material highlights the utility of this compound as a key intermediate in diversity-oriented synthesis.

Detailed research has demonstrated the potential for catalytic hydrogenation of similar cyanobutanoates to selectively yield either diamines or cyclic lactams, depending on the catalyst and reaction conditions employed. This selectivity provides a powerful tool for chemists to direct the synthetic outcome towards the desired advanced intermediate.

Below is a table summarizing the key functional groups of this compound and their potential transformations in the synthesis of advanced intermediates.

| Functional Group | Potential Transformations | Resulting Intermediate Class |

| Boc-amino | Deprotection (e.g., with acid) | Free amine for further functionalization or cyclization |

| Ethyl Ester | Hydrolysis (saponification) | Carboxylic acid for amide bond formation |

| Reduction (e.g., with LiAlH4) | Primary alcohol | |

| Cyano | Hydrolysis (acidic or basic) | Carboxylic acid, leading to β-amino dicarboxylic acids |

| Reduction (e.g., catalytic hydrogenation) | Primary amine, leading to β,γ-diamino acids | |

| Participation in cyclization reactions | Substituted pyridines, pyrimidines, and other heterocycles |

The strategic combination of these transformations allows for the rational design and synthesis of a wide array of advanced synthetic intermediates, underscoring the importance of this compound in modern organic chemistry.

Stereochemical Control and Asymmetric Synthesis Strategies

Enantioselective Synthesis of Ethyl 2-(Boc-amino)-3-cyanopropanoate

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral compound. For this compound, this can be achieved through several approaches, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.netnih.gov After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product.

One potential strategy for the synthesis of this compound involves the conjugate addition of a cyanide source to an α,β-unsaturated precursor derived from a chiral auxiliary. For instance, an acrylate (B77674) derivative of a well-established chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived auxiliary, could be employed. The steric hindrance provided by the auxiliary would direct the nucleophilic attack of the cyanide ion to one face of the double bond, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would then yield the desired enantiomer of the target molecule.

| Chiral Auxiliary | Precursor | Cyanide Source | Expected Outcome |

| Evans Oxazolidinone | N-acryloyl oxazolidinone | Trimethylsilyl (B98337) cyanide (TMSCN) | Diastereoselective Michael addition |

| Camphor-derived auxiliary | Acrylate of a camphor-derived alcohol | Hydrogen Cyanide (HCN) | Diastereoselective conjugate addition |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Chiral hydrazone derivative | Diethylaluminum cyanide | Diastereoselective hydrocyanation |

This table presents hypothetical applications of common chiral auxiliaries for the synthesis of this compound based on established methodologies for asymmetric synthesis.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. The synthesis of chiral α-amino nitriles can be achieved through the catalytic asymmetric Strecker reaction or the conjugate addition of cyanide to α,β-unsaturated compounds. mdpi.com

For the synthesis of this compound, a plausible catalytic asymmetric route would involve the conjugate addition of a cyanide source to ethyl 2-(Boc-amino)acrylate. This reaction could be catalyzed by a chiral metal complex or an organocatalyst. Chiral salen-metal complexes, for example, have been shown to be effective in catalyzing the asymmetric conjugate addition of cyanide to α,β-unsaturated imides. nih.govorganic-chemistry.org A similar catalytic system could potentially be adapted for the acrylate substrate.

| Catalyst Type | Ligand/Catalyst Example | Substrate | Potential Outcome |

| Chiral Metal Complex | (Salen)Al-Cl complex | Ethyl 2-(Boc-amino)acrylate | Enantioselective conjugate cyanation |

| Organocatalyst | Chiral thiourea (B124793) or squaramide | Ethyl 2-(Boc-amino)acrylate | Enantioselective Michael addition of cyanide |

| Phase-Transfer Catalyst | Chiral quaternary ammonium (B1175870) salt | Ethyl 2-(Boc-amino)acrylate and a solid cyanide salt | Enantioselective phase-transfer cyanation |

This table provides examples of potential catalytic systems for the asymmetric synthesis of this compound based on known asymmetric cyanation reactions.

Biocatalysis employs enzymes to carry out chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. nih.govrsc.org For the synthesis of chiral α-amino acids and their derivatives, enzymes such as transaminases, hydrolases, and lyases are commonly used. researchgate.net

A potential biocatalytic route to this compound could involve the enantioselective enzymatic hydrolysis of a racemic mixture of the ester. A lipase (B570770) could selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. Alternatively, a nitrilase could potentially be used for the enantioselective hydrolysis of a dinitrile precursor. Another approach could be the use of an engineered enzyme to catalyze the direct asymmetric addition of cyanide to an appropriate precursor.

| Enzyme Class | Biocatalytic Strategy | Substrate | Product |

| Lipase/Esterase | Kinetic resolution | Racemic this compound | Enantioenriched this compound |

| Nitrilase | Enantioselective hydrolysis | Prochiral dinitrile precursor | Chiral cyanocarboxylic acid intermediate |

| Lyase (engineered) | Asymmetric hydrocyanation | Ethyl 2-(Boc-amino)acrylate | Enantiomerically pure this compound |

This table illustrates potential biocatalytic strategies for the synthesis of this compound, drawing parallels from established enzymatic methods for chiral compound synthesis.

Diastereoselective Transformations of this compound

While this compound itself has only one stereocenter, it can be used as a chiral building block in diastereoselective reactions to create molecules with multiple stereocenters. The existing stereocenter at the α-carbon can influence the stereochemical outcome of reactions at other positions in the molecule.

For example, reduction of the nitrile group to an amine would generate a diamino ester. If this reduction is performed on an enantiomerically pure starting material, the stereochemistry of the newly formed stereocenter at the β-carbon can be controlled relative to the existing α-carbon, leading to the formation of diastereomers in unequal amounts. Similarly, aldol-type reactions involving the α-carbon could proceed with diastereoselectivity. nih.govresearchgate.net

Chiral Resolution Techniques for Enantiomeric Enrichment

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, chiral resolution can be employed to separate a racemic mixture into its constituent enantiomers.

One common method is the formation of diastereomeric salts. The racemic mixture of a derivative of this compound (e.g., the corresponding carboxylic acid) can be reacted with a chiral resolving agent, such as a chiral amine or alcohol, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers.

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Mechanistic Investigations of Key Reactions Involving Ethyl 2 Boc Amino 3 Cyanopropanoate

Elucidation of Reaction Pathways and Transition States

Detailed reaction pathways and the associated transition states for reactions specifically involving Ethyl 2-(Boc-amino)-3-cyanopropanoate are not extensively documented in publicly available literature. However, by examining reactions of structurally similar N-Boc protected β-cyano α-amino esters and related compounds, plausible mechanistic routes can be inferred.

Intramolecular Cyclization: One potential reaction pathway for compounds like this compound is intramolecular cyclization. For instance, in the presence of a weak base, N-Boc protected E-α,β-unsaturated γ-amino acid active esters have been shown to undergo spontaneous transformation into Z-α,β-unsaturated γ-lactams. bohrium.comnih.gov This process involves a concomitant E → Z isomerization. While the substrate is not unsaturated in the same manner, this study highlights the potential for the Boc-protected amine to participate in cyclization reactions under basic conditions. The proposed mechanism for the γ-lactam formation suggests that the amide γ-NH is crucial for both lactamization and isomerization. bohrium.comnih.gov

A plausible, though hypothetical, pathway for the base-catalyzed cyclization of this compound could involve the deprotonation of the α-carbon, followed by nucleophilic attack of the resulting carbanion on the nitrile carbon, potentially leading to a cyclic intermediate. The transition state for such a cyclization would involve a highly organized, cyclic arrangement of atoms where the new carbon-carbon bond is partially formed.

Pictet-Spengler Reaction Analogue: The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, provides another framework for considering potential reaction pathways. researchgate.netnih.govnih.govresearchgate.net While this compound is not a β-arylethylamine, its core structure could potentially be modified to participate in analogous cyclizations. The mechanism of the Pictet-Spengler reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic substitution. researchgate.net The transition state of the key cyclization step involves the approach of the electron-rich aromatic ring to the electrophilic iminium carbon.

Kinetic Studies of Critical Transformations

Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that influence the speed of a chemical transformation. While specific kinetic data for reactions of this compound is sparse, studies on analogous systems can provide a basis for understanding its reactivity.

Hydrolysis of the Ester Group: The hydrolysis of the ethyl ester group in this compound is a fundamental transformation. Kinetic and mechanistic studies on the hydrolysis of other amino acid esters have been conducted. For example, a study on the hydrolysis of ethyl (R)-2-(benzyloxycarbonylamino)-3-sulfamoylpropionate in the presence of α-chymotrypsin revealed a multi-stage reaction mechanism. nih.gov The temperature dependence of the reaction velocity followed the Arrhenius equation, allowing for the determination of the activation energy. nih.gov Similarly, a detailed kinetic and mechanistic study of the hydrolysis of camptothecin (B557342) and its analogues showed that the lactone hydrolysis is pH-dependent. nih.gov These studies suggest that the rate of hydrolysis of the ester in this compound would be influenced by factors such as pH, temperature, and the presence of catalysts.

Kinetics of Cyclization Reactions: The kinetics of the cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid p-nitrophenyl esters have been studied, with rate constants determined for the formation of the corresponding γ-lactams. bohrium.com This research demonstrates that kinetic analysis can be a valuable tool for understanding the factors that govern the rate of cyclization in related N-Boc protected systems.

A hypothetical kinetic study on a transformation of this compound would involve monitoring the concentration of the reactant and product(s) over time under various conditions. The data could be used to determine the rate law, rate constants, and activation parameters for the reaction, providing valuable mechanistic information.

| Transformation | Influencing Factors | Kinetic Parameters of Interest | Analogous System Studied |

| Ester Hydrolysis | pH, Temperature, Catalyst | Rate constant (k), Activation energy (Ea) | Ethyl (R)-2-(benzyloxycarbonylamino)-3-sulfamoylpropionate nih.gov |

| Cyclization | Base concentration, Temperature | Rate constant (k) | N-Boc-(E)-α,β-unsaturated γ-amino acid esters bohrium.com |

| Nitrile Hydrolysis | Acid/Base concentration, Temperature | Rate constant (k) | Amine–cyanoboranes rsc.org |

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to investigate the reactivity and selectivity of molecules like this compound at an atomic level. While specific computational studies on this exact molecule are not prominent in the literature, the application of these methods to similar systems provides a clear indication of their utility.

Density Functional Theory (DFT): DFT is a widely used computational method for studying the electronic structure of molecules and predicting their reactivity. For instance, a critical computational analysis using DFT has been employed to illuminate the reductive-elimination mechanism in nitrogenase, a complex enzyme. nih.gov This demonstrates the power of DFT in unraveling intricate reaction mechanisms. In the context of this compound, DFT could be used to:

Calculate the electron density at different atoms to predict sites of nucleophilic or electrophilic attack.

Model the transition state structures of potential reactions, such as cyclization or hydrolysis, to determine activation energies and predict reaction feasibility.

Investigate the influence of different catalysts on the reaction pathway by modeling the catalyst-substrate interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time. This approach could be valuable for understanding the conformational preferences of this compound and how these conformations influence its reactivity.

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Calculation of electronic properties and modeling of reaction pathways. | Reactivity indices, transition state geometries, activation energies. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. | Preferred conformations, dynamic interactions with solvents and catalysts. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reactions in a complex environment (e.g., with a catalyst or in solution). | Detailed mechanistic insights including environmental effects. |

Role of Catalysts and Reagents in Directed Reactivity

The reactivity of this compound can be significantly influenced and directed by the choice of catalysts and reagents.

Lewis Acid Catalysis: Lewis acids are known to play a crucial role in a variety of organic transformations, including the protection and deprotection of Boc groups. researchgate.netacsgcipr.org In reactions involving this compound, a Lewis acid could potentially coordinate to the carbonyl oxygen of the ester or the nitrogen of the nitrile group, thereby activating these groups towards nucleophilic attack. For instance, the mechanism of Lewis acid-catalyzed Boc deprotection involves coordination of the Lewis acid to the carbonyl oxygen, followed by fragmentation. acsgcipr.org This principle could be extended to other reactions of the molecule. The use of different Lewis acids can also influence the mechanism of certain reactions, as seen in ene reactions where the mechanism can change from a concerted pathway to one involving a dipolar intermediate upon catalysis with SnCl4. datapdf.com

Base Catalysis: As discussed in the context of cyclization, bases can play a critical role in promoting reactions by deprotonating acidic protons. In the case of this compound, a base could deprotonate the α-carbon, initiating a variety of potential downstream reactions. The choice of base, from a weak base like DIPEA to a stronger base, would be critical in controlling the reaction pathway. bohrium.com

Photoredox Catalysis: The use of photoredox catalysis in conjunction with Lewis base catalysis has been shown to generate carbon radicals from boronic acids and esters. nih.gov While not directly applicable to the unmodified structure of this compound, this highlights an emerging area of catalysis that could potentially be adapted for the functionalization of this molecule.

| Catalyst/Reagent Type | Potential Role in Reactions of this compound | Example from Analogous Systems |

| Lewis Acids (e.g., ZrCl4, SnCl4) | Activation of carbonyl and nitrile groups, facilitation of Boc deprotection. | Boc protection/deprotection researchgate.netacsgcipr.org, altering ene reaction mechanisms datapdf.com. |

| Bases (e.g., DIPEA) | Deprotonation to generate nucleophiles, promotion of cyclization. | Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters bohrium.com. |

| Transition Metal Catalysts | Not directly studied for this molecule, but potential for cross-coupling or reduction reactions. | General role in organic synthesis. |

| Photoredox Catalysts | Potential for radical generation and C-C bond formation with suitable modifications. | Activation of boronic acids and esters nih.gov. |

Advanced Analytical Methodologies for Structural Elucidation and Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For Ethyl 2-(Boc-amino)-3-cyanopropanoate, the molecular formula is C₁₁H₁₈N₂O₄. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis would typically involve a soft ionization technique, such as Electrospray Ionization (ESI), to generate protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺. The experimentally measured m/z value is then compared against the calculated theoretical value to confirm the elemental composition. A close match provides strong evidence for the successful synthesis of the target compound.

Table 1: Theoretical Exact Mass for HRMS Confirmation

| Molecular Formula | Adduct | Theoretical m/z |

|---|---|---|

| C₁₁H₁₈N₂O₄ | [M+H]⁺ | 243.1339 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H NMR would show distinct signals for each unique proton in the molecule, including the ethyl ester group, the Boc protecting group, and the protons on the propanoate backbone. The chemical shift (δ), multiplicity (e.g., singlet, triplet, quartet), and integration of these signals are used to assign them to specific protons. ¹³C NMR provides complementary information, showing a signal for each unique carbon atom, which is crucial for confirming the carbon skeleton. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.3 | ~14 |

| Ethyl CH₂ | ~4.2 | ~62 |

| Boc (CH₃)₃ | ~1.4 | ~28 |

| Boc C(CH₃)₃ | - | ~80 |

| CH₂CN | ~2.9 | ~18 |

| CH(NH) | ~4.5 | ~48 |

| C≡N | - | ~117 |

| Ester C=O | - | ~168 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, COSY would show correlations between the CH₃ and CH₂ protons of the ethyl group, and crucially, between the α-proton (CHNH) and the β-protons (CH₂CN), confirming the propanoate backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its attached carbon atom, for instance, linking the ¹H signal at ~4.2 ppm to the ¹³C signal at ~62 ppm for the ethyl CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is vital for piecing together the molecular puzzle. For example, HMBC would show a correlation from the α-proton (CHNH) to the carbonyl carbon of the ethyl ester and the nitrile carbon, confirming their connectivity. Correlations from the Boc protons to the carbamate carbonyl would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can be used to confirm stereochemistry and conformation. For instance, NOESY could show spatial proximity between the NH proton and the α-proton.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) can be used to monitor the progress of the reaction that forms this compound. By adding a known amount of an internal standard to the reaction mixture, the integration of specific, non-overlapping signals from the starting materials and the product can be used to determine their relative concentrations over time. This allows for the calculation of reaction yield and kinetics without the need for chromatographic separation and response factor determination for each component.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.govscirp.org These techniques are particularly useful for monitoring reaction progress by observing the disappearance of reactant-specific bands and the appearance of product-specific bands.

For this compound, key vibrational modes would include:

Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

Carbonyl (C=O) stretches: Two distinct bands would be expected. The ester carbonyl typically appears around 1740 cm⁻¹, while the carbamate (Boc) carbonyl appears at a lower frequency, around 1700 cm⁻¹.

N-H stretch: A moderate band around 3300-3400 cm⁻¹ from the Boc-protected amine.

C-O stretches: Strong bands in the 1300-1100 cm⁻¹ region corresponding to the ester and carbamate C-O bonds.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3400 |

| C≡N | Stretch | ~2250 |

| C=O (Ester) | Stretch | ~1740 |

| C=O (Boc) | Stretch | ~1700 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its molecular structure, conformation in the solid state, and, crucially, its absolute stereochemistry at the chiral α-carbon. This method is considered the "gold standard" for structural determination, providing precise bond lengths, bond angles, and torsional angles. While this technique is powerful, no public crystal structure data for this specific compound is currently available.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. chiralpedia.comcsfarmacie.cz

The separation relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. yakhak.org Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are commonly effective for separating N-protected amino acid derivatives. researchgate.net By comparing the peak areas of the two separated enantiomers in the chromatogram, the ee can be accurately calculated, which is a critical measure of the optical purity of the synthesized material.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient and sustainable methods for the synthesis of Ethyl 2-(Boc-amino)-3-cyanopropanoate is a paramount objective for future research. Current synthetic strategies, while effective, often present opportunities for improvement in terms of atom economy, step-efficiency, and the use of greener reagents and solvents. Future investigations are expected to focus on the development of novel catalytic systems that can facilitate the construction of this key intermediate with higher yields and selectivity.

Key areas of exploration will likely include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound will be a significant focus. This will enable the direct production of enantiomerically pure forms of the compound, which are crucial for applications in medicinal chemistry and the synthesis of bioactive molecules.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound offers a promising avenue for environmentally benign and highly selective transformations. Future research will likely explore the identification and engineering of enzymes capable of catalyzing key bond-forming reactions in its synthesis.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. Its application to the synthesis of this compound could enable novel and previously inaccessible reaction pathways, potentially leading to more efficient and direct synthetic routes.

Exploration of Undiscovered Reactivity Patterns

While the existing reactivity of this compound is well-utilized, there remains significant potential for the discovery of new and unforeseen reaction pathways. A deeper understanding of its electronic and steric properties will be crucial in unlocking this latent reactivity. Future research will likely focus on subjecting the molecule to a wide array of reaction conditions and reagents to uncover novel transformations.

Potential areas for investigation include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Exploring the participation of the cyano and ester functionalities in novel cross-coupling reactions could lead to the development of new methods for carbon-carbon and carbon-heteroatom bond formation.

Radical Chemistry: Investigating the behavior of this compound under radical conditions could unveil new synthetic disconnections and provide access to unique molecular architectures.

Cycloaddition Reactions: The cyano group, in particular, presents an opportunity for exploration in various cycloaddition reactions, potentially leading to the synthesis of complex heterocyclic scaffolds.

Expansion of Applications in Diverse Chemical Syntheses

The unique combination of functional groups in this compound makes it a valuable precursor for a wide range of target molecules. Future research will undoubtedly focus on expanding its application in the synthesis of diverse and complex chemical entities.

Promising areas for the application of this building block include:

Synthesis of Unnatural Amino Acids: The structural motif of this compound is ideally suited for the synthesis of a variety of non-proteinogenic amino acids, which are of significant interest in drug discovery and peptide science.

Construction of Heterocyclic Compounds: The cyano and ester groups can serve as versatile handles for the construction of various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Total Synthesis of Natural Products: The strategic incorporation of this compound into the total synthesis of complex natural products could streamline synthetic routes and provide access to novel analogues.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. nih.govbeilstein-journals.org The integration of this compound chemistry with these technologies promises to deliver significant advantages in terms of efficiency, safety, and scalability. nih.govbeilstein-journals.org

Future research in this area will likely involve:

Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis and subsequent transformation of this compound will enable its on-demand production and facilitate rapid reaction optimization.

Automated Reaction Screening: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions will accelerate the discovery of new reactivity and optimize existing transformations involving this building block.

In-line Analysis and Purification: The integration of real-time analytical techniques and automated purification systems into flow processes will allow for the continuous monitoring and isolation of high-purity products derived from this compound.

Design of Next-Generation Analogues for Enhanced Synthetic Utility

The core structure of this compound provides a foundation for the design of next-generation analogues with enhanced or altered reactivity and synthetic utility. By systematically modifying the ester, protecting group, and cyano functionalities, new building blocks can be created with tailored properties for specific synthetic applications.

Future design strategies may include:

Modification of the Ester Group: The ethyl ester can be replaced with other alkyl or aryl groups to modulate the steric and electronic properties of the molecule, potentially influencing its reactivity and selectivity in subsequent transformations.

Alternative Protecting Groups: While the Boc group is widely used, exploring the use of other nitrogen protecting groups could offer advantages in terms of stability, cleavage conditions, and orthogonality in complex synthetic sequences.

Functionalization of the Carbon Backbone: The introduction of additional substituents onto the propanoate backbone could lead to the development of highly functionalized building blocks for the synthesis of complex and stereochemically rich molecules.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(Boc-amino)-3-cyanopropanoate, and how do reaction conditions affect yield?

Answer:

The compound is typically synthesized via a multi-step route involving Boc-protection of the amino group, followed by cyano substitution and esterification. Key methods include:

- Palladium-catalyzed cross-coupling : A procedure similar to uses tert-butyl 2-(Boc-amino)acrylate with ethyl propanoate derivatives under palladium(II) acetate catalysis, achieving ~66% yield. Reaction temperature (90°C) and ligand choice (tri-o-tolylphosphine) critically influence catalytic efficiency .

- Stepwise protection : Boc-protection of an amino-propanoate precursor, followed by cyano introduction via nucleophilic substitution. highlights synthetic routes with 85% yield using benzhydrylidene intermediates and acid catalysis .

Optimization Tip : Lower temperatures (0–25°C) during Boc protection minimize side reactions, while anhydrous conditions prevent ester hydrolysis.

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Answer:

Discrepancies in NMR or IR data often arise from stereochemical variations or Boc group instability. Strategies include:

- Comparative analysis : Cross-reference with standardized databases like NIST Chemistry WebBook ( ) for proton/carbon NMR shifts of propanoate esters and tert-butyl carbamates .

- Computational validation : Use density functional theory (DFT) to simulate NMR spectra, aligning experimental peaks (e.g., cyano δC ~115–120 ppm) with predicted values.

- Dynamic NMR for rotamers : Boc groups may exhibit restricted rotation, causing peak splitting. Variable-temperature NMR (e.g., −40°C to 25°C) resolves overlapping signals .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc) effectively separates Boc-protected intermediates from unreacted starting materials ( ) .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline products, particularly for enantiomerically pure forms ( mentions R/S isomers) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities, especially hydrolyzed byproducts.

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-Boc-alaninol derivatives () to induce stereoselectivity during cyano group introduction .

- Catalytic asymmetric synthesis : Employ chiral ligands like BINAP with palladium catalysts to control stereochemistry during cross-coupling () .

- Chiral chromatography : Utilize cellulose-based chiral stationary phases (e.g., Chiralpak® IA) for preparative separation of enantiomers ( ) .

Basic: How to confirm Boc group stability under different reaction conditions?

Answer:

- TLC monitoring : Use 10% H2SO4/ethanol staining; Boc deprotection (free amine) appears as a lower Rf spot.

- IR spectroscopy : Monitor the carbonyl stretch (νC=O ~1680–1720 cm⁻¹) for Boc integrity. Loss of signal indicates cleavage .

- Acid stability test : Expose the compound to trifluoroacetic acid (TFA)/dichloromethane (1:1) for 1 hour. Complete deprotection confirms Boc lability under acidic conditions.

Advanced: How does the cyano group influence reactivity in further derivatizations?

Answer:

The cyano group (-CN) enables:

- Nucleophilic additions : React with Grignard reagents to form ketones or amines (e.g., conversion to α-aminonitriles).

- Hydrolysis : Acidic or basic conditions convert -CN to -COOH (propanoic acid derivatives) or -CONH2 (amide), useful for prodrug design ( ) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules for bioconjugation studies.

Basic: What analytical methods validate the compound’s structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms ester (-COOEt, δ 1.2–1.4 ppm), Boc (tert-butyl, δ 1.4 ppm), and cyano (δC ~117 ppm) groups .

- Mass spectrometry (HRMS) : Exact mass matching for C₁₁H₁₈N₂O₄ ([M+H]⁺ calc. 243.1345) ensures molecular integrity.